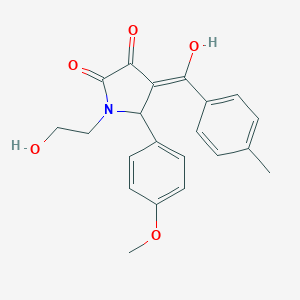amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of phenethylamines. It is commonly known as 25I-NBOMe and is a potent hallucinogenic drug. The compound is known to have a high affinity for the serotonin 2A receptor and has been widely used in scientific research for its unique properties.
作用機序
25I-NBOMe has a high affinity for the serotonin 2A receptor, which is a G-protein coupled receptor that is primarily located in the brain. The compound acts as an agonist for the receptor, which leads to the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25I-NBOMe are primarily due to its interaction with the serotonin 2A receptor. The compound has been shown to induce visual and auditory hallucinations, as well as alterations in perception and mood. Additionally, 25I-NBOMe has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
実験室実験の利点と制限
The advantages of using 25I-NBOMe in lab experiments include its high potency and selectivity for the serotonin 2A receptor. Additionally, the compound has a relatively long half-life, which allows for longer experiments. However, the limitations of using 25I-NBOMe include its potential toxicity and the need for specialized equipment and knowledge for its synthesis and handling.
将来の方向性
There are several future directions for research on 25I-NBOMe. One potential area of research is the development of safer and more effective hallucinogenic drugs for therapeutic use. Additionally, further research is needed to understand the long-term effects of 25I-NBOMe on the brain and its potential for addiction. Finally, research is needed to develop new methods for the synthesis and handling of 25I-NBOMe that minimize the risk of toxicity and other complications.
合成法
The synthesis of 25I-NBOMe involves a series of chemical reactions that require specialized knowledge and equipment. The starting material for the synthesis is 2C-I, which is a well-known psychedelic compound. The reaction involves the addition of a methyl group to the nitrogen atom of 2C-I, followed by the addition of a 3,4-dimethoxyphenyl group to the alpha carbon of the compound. The final step involves the addition of a 2,5-dimethylphenyl group to the amine nitrogen to form the final product.
科学的研究の応用
The unique properties of 25I-NBOMe have made it a popular compound for scientific research. The compound has been used to study the serotonin 2A receptor and its role in the brain. It has also been used to study the effects of hallucinogenic drugs on the brain and their potential therapeutic uses. Additionally, 25I-NBOMe has been used to study the structure-activity relationship of phenethylamines and their effects on the brain.
特性
製品名 |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2,5-dimethylphenyl)propanamide |
|---|---|
分子式 |
C22H30N2O3 |
分子量 |
370.5 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-7-17(2)19(14-16)23-22(25)11-13-24(3)12-10-18-8-9-20(26-4)21(15-18)27-5/h6-9,14-15H,10-13H2,1-5H3,(H,23,25) |
InChIキー |
HNJHNQNQFOADIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)

